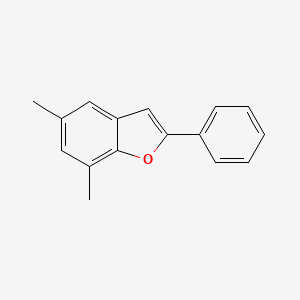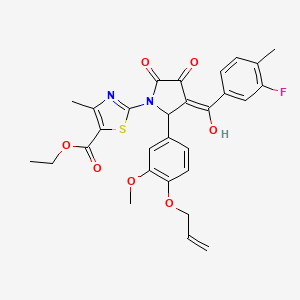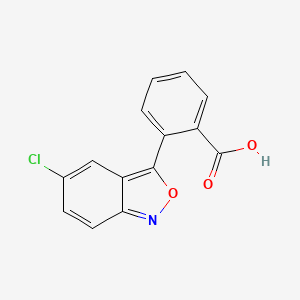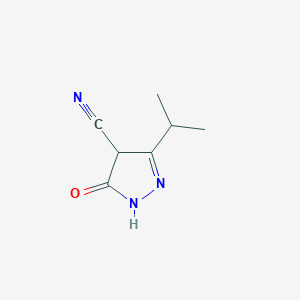
(S)-2-(Pyrrolidin-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Pyrrolidin-2-yl)thiazole is a chiral compound that features a pyrrolidine ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a halogenated pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and enantiomeric excess of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the compound may lead to the formation of the corresponding amine.
Aplicaciones Científicas De Investigación
(S)-2-(Pyrrolidin-2-yl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to changes in its conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Pyrrolidin-2-yl)thiazole: The enantiomer of (S)-2-(Pyrrolidin-2-yl)thiazole, which may have different biological activities.
2-(Pyrrolidin-2-yl)imidazole: A similar compound with an imidazole ring instead of a thiazole ring.
2-(Pyrrolidin-2-yl)oxazole: A compound with an oxazole ring, which may have different chemical reactivity and biological properties.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both pyrrolidine and thiazole rings. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H10N2S |
|---|---|
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2/t6-/m0/s1 |
Clave InChI |
OHXHYELTRYIFII-LURJTMIESA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=NC=CS2 |
SMILES canónico |
C1CC(NC1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


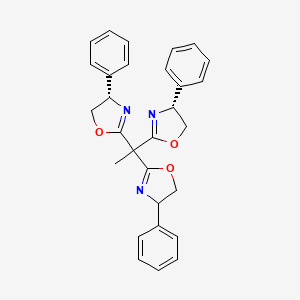
![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
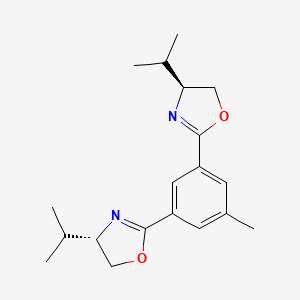

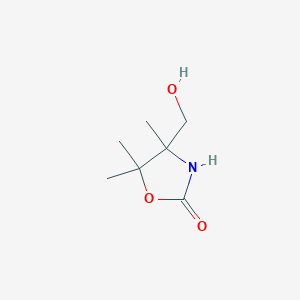
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)
